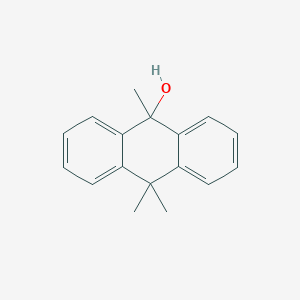
9,10,10-Trimethyl-9,10-dihydroanthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,10-trimethylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methyl groups and a hydroxyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-trimethylanthracen-9-ol typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through subsequent oxidation or hydroxylation reactions .
Industrial Production Methods
Industrial production of 9,10,10-trimethylanthracen-9-ol may involve large-scale Friedel-Crafts alkylation followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,10,10-trimethylanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or nitro-substituted anthracenes.
Scientific Research Applications
9,10,10-trimethylanthracen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9,10,10-trimethylanthracen-9-ol involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various photophysical and photochemical effects, such as fluorescence and energy transfer. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
9,10-dimethylanthracene: Lacks the hydroxyl group but shares similar photophysical properties.
9,10-dihydroxyanthracene: Contains two hydroxyl groups, leading to different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties.
Uniqueness
9,10,10-trimethylanthracen-9-ol is unique due to the presence of both methyl and hydroxyl groups, which confer specific reactivity and photophysical properties. This combination makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
18259-47-7 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
9,10,10-trimethylanthracen-9-ol |
InChI |
InChI=1S/C17H18O/c1-16(2)12-8-4-6-10-14(12)17(3,18)15-11-7-5-9-13(15)16/h4-11,18H,1-3H3 |
InChI Key |
GMXHMSOVJWDYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




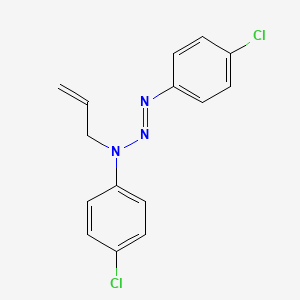
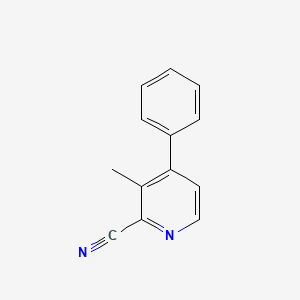

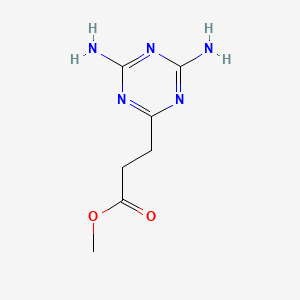
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
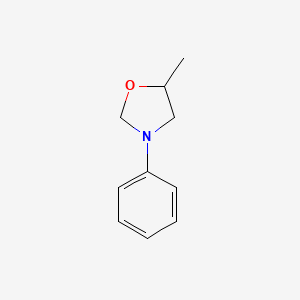
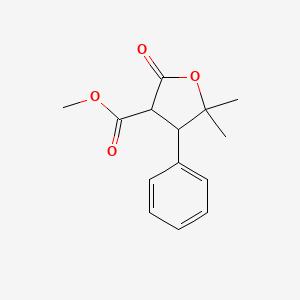
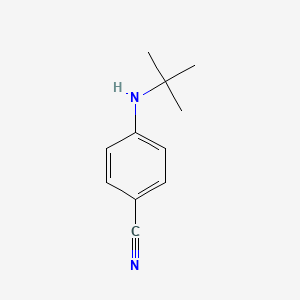
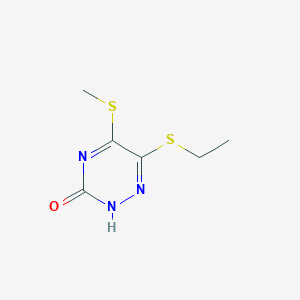


![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
